molecular formula C26H25N3O3S2 B11340736 N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-2-phenylacetamide

N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-2-phenylacetamide

Cat. No.: B11340736
M. Wt: 491.6 g/mol
InChI Key: BHZVIEFKNFICMX-UHFFFAOYSA-N
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Description

N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-2-phenylacetamide is a complex organic compound that features a benzothiazole moiety, a piperidine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-2-phenylacetamide typically involves multi-step procedures. One common method starts with the preparation of the benzothiazole derivative, followed by the introduction of the piperidine ring and the sulfonyl group. The final step involves the acylation of the phenylacetamide moiety.

    Benzothiazole Synthesis: The benzothiazole ring can be synthesized from 2-aminothiophenol and a suitable aldehyde under acidic conditions.

    Piperidine Introduction: The piperidine ring is introduced via a nucleophilic substitution reaction using piperidine and a suitable leaving group.

    Sulfonylation: The sulfonyl group is introduced using sulfonyl chloride in the presence of a base.

    Acylation: The final acylation step involves the reaction of the intermediate with phenylacetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the reduction of the sulfonyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole or piperidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated solvents, strong bases or acids depending on the type of substitution.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced sulfonyl derivatives.

    Substitution: Various substituted benzothiazole or piperidine derivatives.

Scientific Research Applications

N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-2-phenylacetamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-2-phenylacetamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity, while the sulfonyl group can increase its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-2-phenylacetamide is unique due to its combination of a benzothiazole moiety, a piperidine ring, and a sulfonyl group, which together confer specific chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C26H25N3O3S2

Molecular Weight

491.6 g/mol

IUPAC Name

N-[4-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonylphenyl]-2-phenylacetamide

InChI

InChI=1S/C26H25N3O3S2/c30-25(18-19-6-2-1-3-7-19)27-21-10-12-22(13-11-21)34(31,32)29-16-14-20(15-17-29)26-28-23-8-4-5-9-24(23)33-26/h1-13,20H,14-18H2,(H,27,30)

InChI Key

BHZVIEFKNFICMX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3S2)S(=O)(=O)C4=CC=C(C=C4)NC(=O)CC5=CC=CC=C5

Origin of Product

United States

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